N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, a chlorophenyl group, a fluorobenzene sulfonamide group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Formation of the Thiazole Ring: The thiazole ring is formed by reacting the triazole intermediate with appropriate thiourea derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Fluorobenzene Sulfonamide Group: This step involves the reaction of the intermediate with fluorobenzene sulfonyl chloride in the presence of a base.
Final Assembly: The final compound is assembled by linking the triazolothiazole core with the chlorophenyl and fluorobenzene sulfonamide groups through appropriate coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as nitro, amino, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical investigations.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-chlorobenzene-1-sulfonamide
- N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-methylbenzene-1-sulfonamide
Uniqueness
The uniqueness of N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide lies in its specific combination of functional groups and structural features
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H16ClFN4O2S2 |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C19H16ClFN4O2S2/c1-12-17(10-11-22-29(26,27)16-8-6-15(21)7-9-16)28-19-23-18(24-25(12)19)13-2-4-14(20)5-3-13/h2-9,22H,10-11H2,1H3 |
InChI Key |
OVURHOPYTMKBFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)Cl)CCNS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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